molecular formula C14H21ClO B13176281 {[2-(Chloromethyl)-2-ethylbutoxy]methyl}benzene

{[2-(Chloromethyl)-2-ethylbutoxy]methyl}benzene

Cat. No.: B13176281
M. Wt: 240.77 g/mol
InChI Key: OCTHAZCMGAVHLL-UHFFFAOYSA-N
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Description

{[2-(Chloromethyl)-2-ethylbutoxy]methyl}benzene is an organic compound with the molecular formula C12H17ClO. This compound is characterized by the presence of a benzene ring substituted with a chloromethyl group and an ethylbutoxy group. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(Chloromethyl)-2-ethylbutoxy]methyl}benzene typically involves the reaction of benzyl chloride with 2-ethylbutanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

C6H5CH2Cl+CH3CH2CH2CH2OHC6H5CH2OCH2CH2CH2CH3+NaCl\text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{OH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OCH}_2\text{CH}_2\text{CH}_2\text{CH}_3 + \text{NaCl} C6​H5​CH2​Cl+CH3​CH2​CH2​CH2​OH→C6​H5​CH2​OCH2​CH2​CH2​CH3​+NaCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

{[2-(Chloromethyl)-2-ethylbutoxy]methyl}benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethylbutoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The benzene ring can undergo hydrogenation to form cyclohexane derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of benzylamine or benzylthiol derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of cyclohexyl derivatives.

Scientific Research Applications

{[2-(Chloromethyl)-2-ethylbutoxy]methyl}benzene has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[2-(Chloromethyl)-2-ethylbutoxy]methyl}benzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The ethylbutoxy group may influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Chloride: Similar structure but lacks the ethylbutoxy group.

    Ethylbenzene: Similar structure but lacks the chloromethyl group.

    Butylbenzene: Similar structure but lacks both the chloromethyl and ethylbutoxy groups.

Uniqueness

{[2-(Chloromethyl)-2-ethylbutoxy]methyl}benzene is unique due to the presence of both the chloromethyl and ethylbutoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H21ClO

Molecular Weight

240.77 g/mol

IUPAC Name

[2-(chloromethyl)-2-ethylbutoxy]methylbenzene

InChI

InChI=1S/C14H21ClO/c1-3-14(4-2,11-15)12-16-10-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3

InChI Key

OCTHAZCMGAVHLL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(COCC1=CC=CC=C1)CCl

Origin of Product

United States

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